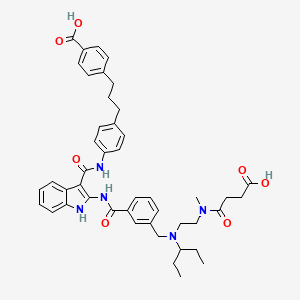

NaPi2b-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C45H51N5O7 |

|---|---|

Molecular Weight |

773.9 g/mol |

IUPAC Name |

4-[3-[4-[[2-[[3-[[2-[3-carboxypropanoyl(methyl)amino]ethyl-pentan-3-ylamino]methyl]benzoyl]amino]-1H-indole-3-carbonyl]amino]phenyl]propyl]benzoic acid |

InChI |

InChI=1S/C45H51N5O7/c1-4-36(5-2)50(27-26-49(3)39(51)24-25-40(52)53)29-32-12-9-13-34(28-32)43(54)48-42-41(37-14-6-7-15-38(37)47-42)44(55)46-35-22-18-31(19-23-35)11-8-10-30-16-20-33(21-17-30)45(56)57/h6-7,9,12-23,28,36,47H,4-5,8,10-11,24-27,29H2,1-3H3,(H,46,55)(H,48,54)(H,52,53)(H,56,57) |

InChI Key |

BLXYKSFKLCOMJD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)N(CCN(C)C(=O)CCC(=O)O)CC1=CC(=CC=C1)C(=O)NC2=C(C3=CC=CC=C3N2)C(=O)NC4=CC=C(C=C4)CCCC5=CC=C(C=C5)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Apitolisib (GDC-0980): A Deep Dive into the Structure-Activity Relationship of a Dual PI3K/mTOR Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

Apitolisib (also known as GDC-0980) is a potent, orally bioavailable small molecule that dually inhibits Class I phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR).[1][2] This dual activity allows for a more comprehensive blockade of the PI3K/Akt/mTOR signaling pathway, a critical cascade that is frequently dysregulated in various human cancers, promoting tumor initiation, cell growth, survival, and invasion.[1][3] This in-depth guide explores the core structure-activity relationships (SAR) that led to the discovery of Apitolisib, details the experimental protocols for its evaluation, and visualizes the key biological and experimental frameworks.

From a PI3K to a Dual PI3K/mTOR Inhibitor: The Genesis of Apitolisib

The development of Apitolisib stemmed from the optimization of a preceding Class I PI3K inhibitor, GDC-0941. The key structural modification that conferred potent mTOR inhibition was the substitution of the indazole moiety in GDC-0941 with a 2-aminopyrimidine group.[2] This strategic change not only introduced the desired dual inhibitory activity but also led to improvements in microsomal stability and the fraction of unbound drug.[2]

Further optimization efforts focused on enhancing the solubility of an advanced analog. These medicinal chemistry endeavors culminated in the identification of Apitolisib, a compound with a favorable pharmacological profile.[2]

Quantitative Analysis of Apitolisib's Potency

Apitolisib demonstrates potent inhibition of all Class I PI3K isoforms and mTOR. The following tables summarize the key in vitro and cellular potency data.

Table 1: In Vitro Biochemical Potency of Apitolisib [4][5][6]

| Target | IC50 / Ki (nM) |

| PI3Kα | 5 |

| PI3Kβ | 27 |

| PI3Kδ | 7 |

| PI3Kγ | 14 |

| mTOR | 17 (Ki) |

Table 2: Cellular Potency of Apitolisib in Cancer Cell Lines [5][6]

| Cancer Type | Cell Line(s) | Potency Range (IC50) |

| Prostate | PC3 | < 200 nM (in 50% of lines) |

| Breast | MCF7 | 255 nM |

| Non-Small Cell Lung | - | < 200 nM (in 29% of lines) |

| Pancreatic | - | Less potent (< 200 nM in 13% of lines) |

| Melanoma | - | Less potent (< 200 nM in 0% of lines) |

Visualizing the Molecular Landscape and Experimental Processes

To better understand the context of Apitolisib's mechanism and evaluation, the following diagrams illustrate the PI3K/Akt/mTOR signaling pathway, a typical experimental workflow for inhibitor testing, and the logical progression of a structure-activity relationship study.

Caption: PI3K/Akt/mTOR Signaling Pathway and Apitolisib's Points of Inhibition.

Caption: General Experimental Workflow for Preclinical Evaluation of a Kinase Inhibitor.

Caption: Logical Flow of a Structure-Activity Relationship (SAR) Study.

Detailed Experimental Protocols

The following sections outline the methodologies employed in the preclinical evaluation of Apitolisib and its analogs.

Biochemical Kinase Assays

Objective: To determine the in vitro inhibitory activity of compounds against purified PI3K isoforms and mTOR kinase.

General Protocol:

-

Enzyme and Substrate Preparation: Recombinant human PI3K isoforms (α, β, δ, γ) and mTOR kinase are expressed and purified. A suitable substrate, such as phosphatidylinositol (PI) or a peptide substrate, is prepared in an appropriate assay buffer.

-

Compound Preparation: Test compounds are serially diluted in DMSO to generate a concentration range for IC50 determination.

-

Kinase Reaction: The kinase, substrate, and ATP are incubated in the presence of varying concentrations of the test compound in a microplate format. The reaction is typically initiated by the addition of ATP.

-

Detection: The kinase activity is measured by quantifying the amount of phosphorylated product. This can be achieved through various methods, including radiometric assays (using ³²P-ATP), time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays that measure the depletion of ATP.

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a DMSO control. IC50 values are then determined by fitting the data to a four-parameter logistic equation. For Ki determination, similar assays are performed with varying concentrations of both the inhibitor and ATP.[6]

Cell-Based Proliferation and Viability Assays

Objective: To assess the effect of Apitolisib on the proliferation and viability of cancer cell lines.

MTT Assay Protocol: [7]

-

Cell Seeding: Cancer cell lines (e.g., A-172, U-118MG glioblastoma cells) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[7]

-

Compound Treatment: Cells are treated with a range of concentrations of Apitolisib (e.g., 50 nM to 50,000 nM) for a specified duration (e.g., 24 or 48 hours).[7]

-

MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.[7]

-

Solubilization: The formazan crystals are solubilized by adding a solubilization buffer (e.g., DMSO or a detergent-based solution).

-

Absorbance Reading: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control, and IC50 values are calculated.[7]

BrdU Proliferation Assay Protocol: [8]

-

Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compound for a defined period (e.g., 72 hours).[8]

-

BrdU Labeling: A bromodeoxyuridine (BrdU) labeling solution is added to the wells and incubated to allow for its incorporation into the DNA of proliferating cells.[8]

-

Fixation and Detection: Cells are fixed, and the incorporated BrdU is detected using an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).

-

Substrate Reaction and Measurement: A substrate for the enzyme is added, and the resulting colorimetric or chemiluminescent signal is measured.

-

Data Analysis: The signal intensity, which is proportional to the amount of DNA synthesis, is used to determine the inhibitory effect of the compound on cell proliferation.[8]

In Vivo Xenograft Tumor Models

Objective: To evaluate the anti-tumor efficacy of Apitolisib in a living organism.

General Protocol:

-

Cell Implantation: Human cancer cells (e.g., from breast, prostate, or lung cancer cell lines) are subcutaneously implanted into immunocompromised mice (e.g., nude or SCID mice).[4]

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 150-250 mm³).[4]

-

Compound Administration: Mice are randomized into control and treatment groups. Apitolisib is administered orally at a specified dose and schedule (e.g., 5 mg/kg daily for 21 days).[4]

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a specified treatment duration.

-

Data Analysis: The anti-tumor activity is typically expressed as tumor growth inhibition (TGI), which is the percentage difference in the mean tumor volume between the treated and control groups.[4]

Conclusion

Apitolisib (GDC-0980) represents a successful example of rational drug design, where a deep understanding of the target biology and a systematic medicinal chemistry approach led to the development of a potent dual PI3K/mTOR inhibitor. The structure-activity relationship studies were pivotal in identifying the key chemical features required for dual activity and favorable drug-like properties. The comprehensive preclinical evaluation, employing a suite of biochemical, cellular, and in vivo assays, has provided a solid foundation for its clinical investigation in various cancers. This guide provides a technical overview of the critical data and methodologies that underpin the development of Apitolisib, offering valuable insights for researchers and professionals in the field of oncology drug discovery.

References

- 1. GDC-0980 is a novel class I PI3K/mTOR kinase inhibitor with robust activity in cancer models driven by the PI3K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of a potent, selective, and orally available class I phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) kinase inhibitor (GDC-0980) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Dual PI3K/mTOR Inhibitor, Apitolisib (GDC-0980), Inhibits Growth and Induces Apoptosis in Human Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Development and characterisation of a panel of phosphatidylinositide 3-kinase – mammalian target of rapamycin inhibitor resistant lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of Novel NaPi2b Inhibitors: A Technical Guide for Drug Development Professionals

Introduction

The sodium-dependent phosphate cotransporter 2b (NaPi2b), encoded by the SLC34A2 gene, has emerged as a promising therapeutic target for two distinct and significant indications: hyperphosphatemia and cancer. In the small intestine, NaPi2b is a primary transporter responsible for dietary phosphate absorption; its inhibition offers a targeted approach to managing hyperphosphatemia, a common and serious complication in patients with chronic kidney disease.[1][2] In the context of oncology, NaPi2b is overexpressed in a variety of solid tumors, including non-small cell lung cancer (NSCLC) and ovarian cancer, with limited expression in normal tissues, making it an attractive target for the development of antibody-drug conjugates (ADCs).[3][4] This technical guide provides an in-depth overview of the discovery and preclinical development of novel NaPi2b inhibitors, including detailed experimental protocols, quantitative data for lead compounds, and a summary of the associated signaling pathways and drug discovery workflows.

Small-Molecule Inhibitors for Hyperphosphatemia

The development of small-molecule inhibitors of NaPi2b is primarily focused on gut-restricted compounds to minimize systemic exposure and potential off-target effects. The overarching goal is to reduce intestinal phosphate absorption and thereby lower serum phosphate levels in patients with hyperphosphatemia.

Quantitative Data for Small-Molecule NaPi2b Inhibitors

The following table summarizes the in vitro potency and in vivo efficacy of representative small-molecule NaPi2b inhibitors.

| Compound | Target | IC50 (nM) | In Vivo Model | Efficacy | Reference |

| Compound 15 | Human NaPi2b | 64 | Rat intestinal loop assay | Reduction in phosphate absorption comparable to sevelamer hydrochloride. | [5] |

| Compound 18 | Human NaPi2b | 14 | Rat model | Reduction in phosphate absorption comparable to lanthanum carbonate. Additive effect when combined with lanthanum carbonate. | [6] |

| DZ1462 | Human and Rat NaPi2b | Potent (specific IC50 not provided) | Adenine-induced chronic hyperphosphatemia rat model | Significantly inhibited intestinal phosphate uptake. | [7] |

Experimental Protocols: Small-Molecule Inhibitors

1. Radiolabeled Phosphate Uptake Assay

This assay is the gold standard for quantifying the inhibitory activity of compounds against NaPi2b.

-

Cell Lines: Chinese Hamster Ovary (CHO) cells stably transfected with human NaPi2b (hNaPi2b) or rat NaPi2b (rNaPi2b) are commonly used.[7]

-

Reagents:

-

Uptake buffer (e.g., 140 mM NaCl, 1 mM KH2PO4, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES, pH 7.4)

-

[33P]-orthophosphate (radiolabel)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Scintillation fluid

-

-

Protocol:

-

Seed the transfected CHO cells in a 96-well plate and grow to confluence.

-

Wash the cells with uptake buffer.

-

Pre-incubate the cells with various concentrations of the test compound or vehicle control for a defined period (e.g., 15-30 minutes) at 37°C.

-

Initiate phosphate uptake by adding uptake buffer containing [33P]-orthophosphate.

-

After a short incubation period (e.g., 10-15 minutes), terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

-

Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition at each compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

-

2. In Vivo Efficacy in a Rat Model of Hyperphosphatemia

Animal models are crucial for evaluating the in vivo efficacy of NaPi2b inhibitors.

-

Animal Model: An adenine-induced chronic hyperphosphatemia rat model is frequently used.[7]

-

Dosing: Test compounds are typically administered orally.

-

Efficacy Endpoints:

-

Measurement of serum phosphate levels over the course of treatment.

-

Assessment of urinary phosphate excretion.

-

-

Protocol:

-

Induce hyperphosphatemia in rats by feeding them a diet containing adenine.

-

Administer the test compound or vehicle control orally at various doses and for a specified duration.

-

Collect blood samples at regular intervals to monitor serum phosphate concentrations.

-

Collect urine samples to measure phosphate excretion.

-

Compare the changes in serum and urinary phosphate levels between the treated and control groups to determine the efficacy of the inhibitor.

-

Antibody-Drug Conjugates (ADCs) for Cancer Therapy

NaPi2b-targeted ADCs are designed to selectively deliver a potent cytotoxic payload to cancer cells overexpressing the NaPi2b protein. This approach aims to maximize anti-tumor efficacy while minimizing toxicity to healthy tissues.

Quantitative Data for NaPi2b-Targeted ADCs

The following table summarizes the in vitro and in vivo data for several NaPi2b-targeted ADCs.

| ADC | Payload | IC50 (pM - nM) | In Vivo Model | Efficacy | Reference |

| XMT-1536 | Auristatin F-HPA | 2 pM (OVCAR3), 40 pM (TOV21G), 130 pM (HCC-4006) | Ovarian and NSCLC xenograft models | Induced partial and complete tumor regressions. | [8] |

| LM-317 | Topoisomerase I inhibitor (LDX2) | 0.002 - 0.52 nM | Ovarian and NSCLC xenograft and PDX models | Almost complete tumor eradication at 1-3 mg/kg. | [9] |

| ZW-220 | Topoisomerase I inhibitor | 0.7 nM (HCC-78), 7.0 nM (H441) | Ovarian, endometrial, and NSCLC xenograft and PDX models | Target-dependent anti-tumor efficacy. | [7] |

Experimental Protocols: Antibody-Drug Conjugates

1. In Vitro Cell Proliferation Assay (e.g., CellTiter-Glo®)

This assay measures the cytotoxic effect of ADCs on cancer cell lines.

-

Cell Lines: NaPi2b-expressing cancer cell lines (e.g., OVCAR3 for ovarian cancer, NCI-H441 for NSCLC) and NaPi2b-negative control cell lines.[1]

-

Reagents:

-

Cell culture medium

-

Test ADC and control ADC (non-targeting)

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega)

-

-

Protocol:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the NaPi2b-targeted ADC and a non-targeting control ADC.

-

Incubate for a period that allows for multiple cell divisions (e.g., 4-5 days).

-

Add the CellTiter-Glo® reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of viable cells).

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of viable cells relative to untreated controls and determine the IC50 value.

-

2. ADC Internalization Assay (Fluorescence Microscopy)

This assay confirms that the ADC is internalized by the target cancer cells.

-

Reagents:

-

Fluorescently labeled NaPi2b antibody or ADC

-

Lysosomal marker (e.g., LysoTracker™)

-

Nuclear stain (e.g., DAPI)

-

-

Protocol:

-

Culture NaPi2b-positive cancer cells on glass coverslips.

-

Incubate the cells with the fluorescently labeled ADC for various time points.

-

Co-stain with a lysosomal marker to track the trafficking of the ADC to the lysosome.

-

Fix the cells, stain the nuclei with DAPI, and mount the coverslips on microscope slides.

-

Visualize the subcellular localization of the ADC using a confocal fluorescence microscope. Co-localization of the ADC with the lysosomal marker indicates successful internalization and trafficking.

-

3. In Vivo Efficacy in Xenograft Models

Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are used to assess the anti-tumor activity of NaPi2b ADCs in a living organism.

-

Animal Model: Immunocompromised mice (e.g., nude or SCID) bearing human ovarian or NSCLC tumors.[1][9]

-

Dosing: ADCs are typically administered intravenously.

-

Efficacy Endpoints:

-

Tumor growth inhibition or regression.

-

Survival analysis.

-

-

Protocol:

-

Implant human cancer cells or tumor fragments subcutaneously into the flanks of immunocompromised mice.

-

Once the tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer the NaPi2b-targeted ADC, a non-targeting control ADC, or vehicle control intravenously.

-

Measure the tumor volume regularly using calipers.

-

Monitor the body weight and overall health of the mice.

-

The study can be terminated when tumors in the control group reach a predetermined size, and the anti-tumor efficacy is evaluated by comparing tumor growth between the different groups.

-

Signaling Pathways and Drug Discovery Workflow

NaPi2b-Associated Signaling Pathways

In cancer, NaPi2b expression has been linked to key signaling pathways that drive tumor growth and proliferation, such as the EGFR/PI3K/AKT and MAPK pathways. While the precise molecular mechanisms of this interplay are still under investigation, it is hypothesized that the phosphate transport activity of NaPi2b may influence the phosphorylation status and activity of key signaling proteins within these cascades.

NaPi2b and its potential influence on key cancer signaling pathways.

Experimental Workflow for NaPi2b Inhibitor Screening

The discovery of novel NaPi2b inhibitors typically follows a high-throughput screening (HTS) workflow to identify initial hit compounds from large chemical libraries.

A typical high-throughput screening workflow for NaPi2b inhibitors.

Drug Discovery and Development Pipeline for NaPi2b Inhibitors

The overall process of bringing a NaPi2b inhibitor from initial discovery to a clinical candidate is a multi-stage process involving rigorous preclinical evaluation.

The drug discovery and development pipeline for NaPi2b inhibitors.

The discovery of novel NaPi2b inhibitors represents a vibrant and promising area of drug development. For hyperphosphatemia, the focus on gut-restricted small molecules offers a targeted and potentially safer therapeutic option. In oncology, NaPi2b-targeted ADCs have demonstrated significant preclinical efficacy and are advancing through clinical trials. The detailed experimental protocols and workflows outlined in this guide provide a framework for the continued discovery and development of new and improved NaPi2b inhibitors for these important unmet medical needs.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. BioKB - Publication [biokb.lcsb.uni.lu]

- 3. Pipeline of NaPi2b-Targeted Immunotherapies [researchandmarkets.com]

- 4. Pipeline of NaPi2b-Targeted Antibody-Drug Conjugates - La Merie [lamerie.com]

- 5. Discovery of Gut-Restricted Small-Molecule Inhibitors of Intestinal Sodium-Dependent Phosphate Transport Protein 2b (NaPi2b) for the Treatment of Hyperphosphatemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of potent non-acylhydrazone inhibitors of intestinal sodium-dependent phosphate transport protein 2b (NaPi2b) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preclinical characterization of ZW-220, a differentiated and Fc-silenced NaPi2b-targeted ADC | BioWorld [bioworld.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. aacrjournals.org [aacrjournals.org]

A Technical Guide to NaPi2b as a Therapeutic Target in Ovarian Cancer

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the sodium-dependent phosphate transporter 2b (NaPi2b), encoded by the SLC3A2 gene, as a compelling therapeutic target in ovarian cancer. It details the biological rationale, summarizes clinical and preclinical data, outlines key experimental protocols, and visualizes relevant pathways and processes.

Introduction: The Unmet Need in Ovarian Cancer

Ovarian cancer remains a significant cause of cancer-related mortality in women, often diagnosed at advanced stages.[1][2] While platinum-based chemotherapy and PARP inhibitors are mainstays of treatment, options are limited, especially for patients with platinum-resistant disease, highlighting a critical need for novel therapeutic targets and modalities.[3][4] Cell surface proteins with differential expression between tumor and normal tissues are attractive candidates for targeted therapies like antibody-drug conjugates (ADCs).[5][6]

Biology and Function of NaPi2b (SLC34A2)

NaPi2b is a multi-pass transmembrane protein belonging to the SLC34 family of solute carriers.[6][7] Its primary physiological function is the co-transport of sodium (Na+) and inorganic phosphate (Pi) into epithelial cells, playing a crucial role in maintaining systemic phosphate homeostasis.[4][6][8] This transporter is normally expressed in the small intestine, lung, and kidney epithelial cells.[8][9] While its direct role in oncogenesis is still under investigation, its aberrant overexpression on the surface of cancer cells, coupled with its ability to be internalized, makes it an ideal target for ADCs.[5][9]

NaPi2b Expression in Ovarian Cancer

A key attribute of NaPi2b as a therapeutic target is its high expression frequency in ovarian carcinomas compared to limited expression in most normal tissues.[3][6]

-

High Prevalence: NaPi2b is expressed in approximately 80-90% of epithelial ovarian cancers, particularly in non-mucinous and high-grade serous subtypes.[1][2][6]

-

Differential Expression: While present in some normal tissues like the lung, the non-proliferative nature of these cells may mitigate the toxicity of ADCs that employ anti-mitotic payloads.[5]

-

Prognostic Significance: Some studies suggest that high SLC34A2 mRNA expression is associated with shorter overall survival in ovarian cancer patients, although this finding is not universally consistent.[10]

Table 1: NaPi2b Expression Frequency in Cancers by Immunohistochemistry (IHC)

| Cancer Type | Subtype | Frequency of Positive Staining |

| Ovarian Carcinoma | Non-mucinous | High (~90%)[6] |

| Epithelial | 80-90%[1][2] | |

| Lung Cancer | Non-squamous NSCLC | High[5] |

| Thyroid Cancer | Papillary | High[5] |

Therapeutic Strategy: Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapy designed to deliver a potent cytotoxic payload directly to cancer cells. This approach leverages the specificity of a monoclonal antibody (mAb) to a tumor-associated antigen, like NaPi2b, to minimize systemic toxicity.

The mechanism involves several key steps:

-

Binding: The ADC's antibody component binds specifically to NaPi2b on the ovarian cancer cell surface.

-

Internalization: The ADC-NaPi2b complex is internalized by the cell, typically into lysosomes.

-

Payload Release: Inside the lysosome, the linker connecting the antibody and the cytotoxic drug is cleaved.

-

Cytotoxicity: The released payload exerts its cell-killing effect, for example, by disrupting microtubule polymerization.[5]

Clinical Development: Upifitamab Rilsodotin (UpRi)

Upifitamab rilsodotin (UpRi, also known as XMT-1536) is a first-in-class ADC targeting NaPi2b.[6] It utilizes a novel scaffold to attach approximately 10 molecules of an auristatin payload per antibody, designed to have a controlled bystander effect.[11]

Clinical Trial Data

The pivotal trial for UpRi was the Phase 1b/2 UPLIFT study (NCT03319628), which enrolled patients with recurrent, platinum-resistant high-grade serous ovarian cancer.[12][13] The trial ultimately did not meet its primary endpoint, leading to the discontinuation of its development.[13]

Table 2: Efficacy Results from the UPLIFT Clinical Trial

| Population | Endpoint | Result | 95% Confidence Interval |

| NaPi2b-Positive (n=141) | Objective Response Rate (ORR) | 15.6%[12][13] | 10.0% - 22.7%[12][13] |

| Median Duration of Response (DOR) | 7.4 months[12] | - | |

| NaPi2b-Low (n=127) | Objective Response Rate (ORR) | 10.2%[13] | 5.6% - 16.9%[13] |

| Intention-to-Treat (n=268) | Objective Response Rate (ORR) | 13.1%[13] | 9.3% - 17.7%[13] |

NaPi2b-positive was defined as a tumor proportion score (TPS) of ≥75%.[12][13]

Safety and Tolerability: The safety profile of UpRi was generally consistent with previous reports for ADCs. The most common adverse events included fatigue, nausea, and transient increases in aspartate aminotransferase (AST).[12] Notably, it was designed to limit toxicities like severe neuropathy and ocular issues sometimes seen with other ADCs.[13]

Key Experimental Protocols

Reproducible and standardized methodologies are critical for evaluating NaPi2b expression and the efficacy of targeted agents.

Protocol 1: Immunohistochemistry (IHC) for NaPi2b Detection

This protocol provides a representative workflow for detecting NaPi2b protein in formalin-fixed, paraffin-embedded (FFPE) ovarian cancer tissue.

Methodology:

-

Sectioning: Cut 4-5 µm sections from FFPE ovarian tumor blocks.

-

Deparaffinization: Immerse slides in xylene followed by a graded series of ethanol washes (100%, 95%, 70%) and finally distilled water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath.

-

Blocking: Block endogenous peroxidase activity with a 3% hydrogen peroxide solution. Block non-specific protein binding with a serum-based blocking solution.

-

Primary Antibody: Incubate with a primary monoclonal antibody against NaPi2b (e.g., clone MX35) at an optimized concentration overnight at 4°C.

-

Secondary Antibody: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate.

-

Detection: Add diaminobenzidine (DAB) substrate, which produces a brown precipitate at the antigen site.

-

Counterstaining: Lightly counterstain with hematoxylin to visualize cell nuclei.

-

Dehydration and Mounting: Dehydrate the slides through a reverse ethanol series and xylene, then coverslip with mounting medium.

-

Analysis: Score slides based on staining intensity (0, 1+, 2+, 3+) and the percentage of positive tumor cells.

Protocol 2: In Vitro ADC Cytotoxicity Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a NaPi2b-targeted ADC on ovarian cancer cell lines.[14][15]

Methodology:

-

Cell Seeding: Seed NaPi2b-positive (e.g., OVCAR-3) and NaPi2b-negative (control) ovarian cancer cells into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to attach overnight.[14]

-

ADC Treatment: Prepare serial dilutions of the NaPi2b-targeted ADC and a non-targeting control ADC.

-

Incubation: Remove the culture medium and add the ADC dilutions to the appropriate wells. Incubate the plates for 72-120 hours at 37°C with 5% CO2.[14]

-

Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue.[14][16]

-

For MTT: Add MTT reagent to each well and incubate for 1-4 hours. Add solubilization solution (e.g., SDS-HCl) and incubate overnight.[14]

-

-

Data Acquisition: Read the absorbance or fluorescence using a microplate reader.

-

Analysis: Normalize the results to untreated control wells. Plot the cell viability against the logarithm of the ADC concentration and fit a dose-response curve to calculate the IC50 value.

Protocol 3: In Vivo Ovarian Cancer Xenograft Model

This protocol describes a subcutaneous xenograft model to evaluate the anti-tumor efficacy of a NaPi2b-targeted ADC in vivo.[5][17]

Methodology:

-

Cell Preparation: Harvest a NaPi2b-expressing human ovarian cancer cell line (e.g., OVCAR-3) during its logarithmic growth phase. Resuspend the cells in a sterile, serum-free medium or a mixture with Matrigel.

-

Implantation: Subcutaneously inject approximately 5-10 million cells into the flank of immunocompromised mice (e.g., nude or SCID mice).[18]

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), measure them with calipers 2-3 times per week.

-

Randomization and Dosing: Randomize mice into treatment groups (e.g., Vehicle control, non-targeting ADC, NaPi2b-ADC). Administer the treatments intravenously (i.v.) according to the planned schedule (e.g., once every 3 weeks).[19]

-

Efficacy Evaluation: Continue monitoring tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition (TGI).

-

Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study. Excise tumors for weight measurement and further analysis (e.g., IHC).[19]

Conclusion and Future Directions

NaPi2b is a highly expressed cell surface antigen in ovarian cancer, making it a rational and promising therapeutic target.[3] While the first-generation ADC, upifitamab rilsodotin, did not meet its primary endpoint in a pivotal trial, the clinical activity observed suggests that the target is valid.[12][13]

Future research should focus on:

-

Next-Generation ADCs: Developing ADCs with alternative linkers and more potent payloads to enhance the therapeutic window.

-

Biomarker Refinement: Improving patient selection by refining the definition of NaPi2b-positivity and exploring its correlation with response.[3]

-

Combination Therapies: Investigating NaPi2b-targeted ADCs in combination with other agents, such as PARP inhibitors or chemotherapy, to overcome resistance and improve outcomes.[20]

The journey of targeting NaPi2b in ovarian cancer underscores the complexities of ADC development but also reinforces the potential of this approach for a disease with significant unmet needs.

References

- 1. Sodium-dependent phosphate transporter NaPi2b as a potential predictive marker for targeted therapy of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sodium-dependent phosphate transporter NaPi2b as a potential predictive marker for targeted therapy of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting NaPi2b in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. NaPi2b: Eight Transmembrane Domains — A New Target For Ovarian Cancer Treatment [novoprotein.com]

- 7. research.monash.edu [research.monash.edu]

- 8. researchgate.net [researchgate.net]

- 9. SLC34A2 (NaPi2b) Antibodies and Proteins for Cancer Pathway and Biomarker Research [abinscience.com]

- 10. biorxiv.org [biorxiv.org]

- 11. ascopubs.org [ascopubs.org]

- 12. targetedonc.com [targetedonc.com]

- 13. onclive.com [onclive.com]

- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 16. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]

- 17. Xenograft Models of Ovarian Cancer for Therapy Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Abstract 327: Establishment of patient primary ovarian cancer xenograft models for test of anticancer agents. | Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 19. researchgate.net [researchgate.net]

- 20. targetedonc.com [targetedonc.com]

The Pivotal Role of NaPi2b in Phosphate Homeostasis: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Sodium-Phosphate Cotransporter NaPi2b (SLC34A2), its Function, Regulation, and Therapeutic Potential.

This technical guide provides a comprehensive overview of the sodium-dependent phosphate cotransporter NaPi2b, a key player in maintaining phosphate balance within the body. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecular mechanisms of NaPi2b, its intricate regulatory networks, and its emerging role as a therapeutic target in various diseases, particularly cancer. Through a combination of detailed explanations, structured data presentations, and clear visualizations, this guide aims to be an essential resource for those investigating the multifaceted world of phosphate homeostasis and the therapeutic targeting of NaPi2b.

Introduction to NaPi2b and its Function in Phosphate Homeostasis

The sodium-dependent phosphate transport protein 2B (NaPi2b), encoded by the SLC34A2 gene, is an integral membrane protein that plays a crucial role in the absorption of dietary inorganic phosphate (Pi)[1][2]. As a member of the solute carrier family 34 (SLC34), NaPi2b facilitates the transport of phosphate into cells against its concentration gradient by coupling it to the electrochemical gradient of sodium ions[1]. This process is vital for numerous physiological functions, including bone mineralization, energy metabolism, cell signaling, and nucleic acid synthesis[1].

NaPi2b is predominantly expressed on the apical membrane of epithelial cells in the small intestine, where it is the primary transporter responsible for dietary phosphate uptake[1][3]. Its expression is also found in other tissues, including the lungs, mammary glands, and salivary glands[2][4]. The transporter's activity is tightly regulated to maintain phosphate homeostasis, with dysregulation leading to various pathological conditions.

Quantitative Data on NaPi2b Function and Expression

To provide a clear and comparative overview, the following tables summarize key quantitative data related to NaPi2b's transport kinetics and expression levels in various tissues and disease states.

Table 1: Kinetic Parameters of NaPi2b-Mediated Phosphate Transport

| Cell Line/System | Km (mM) for Phosphate | Vmax (nmol/mg protein/min) | Reference |

| Human NaPi2b in PS120 cells | 0.106 | 1.17 | [5](--INVALID-LINK--) |

| Human NaPi2b in Xenopus oocytes | 0.113 | 0.194 (nmol/oocyte/5 min) | [5](--INVALID-LINK--) |

| SK-RC-18 (Renal Cancer) | Not specified | Phosphate current decreased with anti-NaPi2b mAb | [6] |

Table 2: Semi-Quantitative Expression of NaPi2b in Human Tissues

| Tissue | Expression Level (H-score or % positive cells) | Subcellular Localization | Reference |

| Normal Small Intestine | High | Apical membrane of enterocytes | [1] |

| Normal Lung | High in type II alveolar cells | Apical membrane | [2][4] |

| Normal Breast | Moderate to Strong in ductal epithelium | Apical membrane | [2][4] |

| Normal Ovary | Negative | Not applicable | [4] |

| Ovarian Cancer | High in ~90% of serous and endometrioid carcinomas | Apical membrane, cytoplasm, nucleus | [4][7] |

| Non-Small Cell Lung Cancer (Adenocarcinoma) | High in a subset of cases | Membrane | [8] |

| Breast Cancer | Downregulated compared to normal tissue | Membrane, cytoplasm, nucleus | [4] |

Regulation of NaPi2b Activity and Expression

The expression and activity of NaPi2b are meticulously controlled by a complex interplay of hormonal and dietary factors to ensure systemic phosphate balance. Key regulators include Fibroblast Growth Factor 23 (FGF23) and Parathyroid Hormone (PTH).

FGF23 Signaling Pathway

FGF23, a hormone primarily secreted by osteocytes and osteoblasts, is a central regulator of phosphate homeostasis. It exerts its effects by binding to a complex of a Fibroblast Growth Factor Receptor (FGFR) and the co-receptor α-Klotho. This interaction triggers a downstream signaling cascade, primarily involving the phosphorylation of ERK1/2 (extracellular signal-regulated kinase 1/2). The activated ERK1/2 pathway ultimately leads to the downregulation of NaPi2b expression and a subsequent decrease in intestinal phosphate absorption.

PTH Signaling Pathway

Parathyroid hormone (PTH) primarily regulates phosphate reabsorption in the kidneys, but it also influences intestinal phosphate absorption. PTH binds to the PTH 1 receptor (PTH1R), a G-protein coupled receptor. This binding activates two main signaling cascades: the adenylyl cyclase/protein kinase A (PKA) pathway and the phospholipase C/protein kinase C (PKC) pathway. Both pathways can influence the expression and trafficking of NaPi2b, although the effects are complex and can be indirect.

Role of NaPi2b in Disease and as a Drug Target

Dysregulation of NaPi2b function is implicated in several diseases. Loss-of-function mutations in the SLC34A2 gene can lead to pulmonary alveolar microlithiasis, a rare genetic disorder characterized by the accumulation of calcium phosphate deposits in the lungs.

Conversely, NaPi2b is overexpressed in several malignancies, including a high percentage of non-mucinous ovarian cancers, non-small cell lung cancer, and thyroid cancer[4][7][8]. This overexpression, coupled with its cell-surface localization, makes NaPi2b an attractive target for cancer therapy. The increased demand for phosphate in rapidly proliferating tumor cells is thought to drive this upregulation.

Several therapeutic strategies targeting NaPi2b are under investigation, with antibody-drug conjugates (ADCs) being a prominent approach. These ADCs consist of a monoclonal antibody that specifically binds to NaPi2b, linked to a potent cytotoxic agent. Upon binding to NaPi2b on the surface of cancer cells, the ADC is internalized, leading to the release of the cytotoxic payload and subsequent cell death.

Experimental Protocols for Studying NaPi2b

This section provides detailed methodologies for key experiments used to investigate the function, expression, and localization of NaPi2b.

Phosphate Uptake Assay (using ³²P)

This assay measures the rate of phosphate transport into cells expressing NaPi2b.

Materials:

-

Cells expressing NaPi2b (e.g., transfected cell line or primary cells)

-

Uptake buffer (e.g., 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4)

-

Wash buffer (ice-cold uptake buffer with 10 mM non-radioactive KH₂PO₄)

-

³²P-orthophosphoric acid

-

Scintillation cocktail and counter

Procedure:

-

Seed cells in a multi-well plate and grow to confluency.

-

Wash the cells twice with pre-warmed uptake buffer.

-

Prepare the uptake solution by adding ³²P-orthophosphoric acid to the uptake buffer to a final concentration of 0.1-1.0 µCi/mL and the desired concentration of non-radioactive phosphate.

-

To initiate the uptake, add the uptake solution to the cells and incubate at 37°C for a defined period (e.g., 1, 5, 10, 15 minutes).

-

To stop the uptake, rapidly aspirate the uptake solution and wash the cells three times with ice-cold wash buffer.

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

-

Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Determine the protein concentration of the cell lysate for normalization.

-

Calculate the phosphate uptake rate (e.g., in nmol/mg protein/min).

Immunohistochemistry (IHC) for NaPi2b in FFPE Tissues

This protocol outlines the detection of NaPi2b protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

-

FFPE tissue sections on charged slides

-

Xylene and graded ethanol series

-

Antigen retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0)

-

Peroxidase blocking solution (e.g., 3% H₂O₂)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody against NaPi2b

-

Biotinylated secondary antibody

-

Streptavidin-HRP conjugate

-

DAB substrate-chromogen system

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration: Immerse slides in xylene (2x 5 min), followed by a graded ethanol series (100%, 95%, 70%; 2 min each), and finally in distilled water.

-

Antigen Retrieval: Heat slides in antigen retrieval buffer at 95-100°C for 20-30 minutes. Allow to cool for 20 minutes.

-

Peroxidase Block: Incubate slides in peroxidase blocking solution for 10 minutes to quench endogenous peroxidase activity. Wash with PBS.

-

Blocking: Incubate with blocking buffer for 30-60 minutes at room temperature to block non-specific antibody binding.

-

Primary Antibody Incubation: Incubate with the primary anti-NaPi2b antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.

-

Signal Amplification: Wash with PBS and incubate with streptavidin-HRP conjugate for 30 minutes.

-

Detection: Wash with PBS and apply DAB substrate-chromogen solution. Monitor for color development.

-

Counterstaining: Rinse with water and counterstain with hematoxylin.

-

Dehydration and Mounting: Dehydrate through a graded ethanol series and xylene, then coverslip with mounting medium.

Western Blotting for NaPi2b

This method is used to detect and quantify NaPi2b protein levels in cell or tissue lysates.

Materials:

-

Cell or tissue lysates

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against NaPi2b

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Mix cell/tissue lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-NaPi2b antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane with TBST and incubate with a chemiluminescent substrate.

-

Imaging: Capture the chemiluminescent signal using an appropriate imaging system.

Immunofluorescence for NaPi2b Subcellular Localization

This technique allows for the visualization of NaPi2b's subcellular localization within cells.

Materials:

-

Cells grown on coverslips

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody against NaPi2b

-

Fluorophore-conjugated secondary antibody

-

DAPI for nuclear counterstaining

-

Antifade mounting medium

Procedure:

-

Cell Culture: Grow cells on sterile coverslips in a petri dish.

-

Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and incubate with permeabilization buffer for 10 minutes.

-

Blocking: Wash with PBS and incubate with blocking buffer for 30-60 minutes.

-

Primary Antibody Incubation: Incubate with the primary anti-NaPi2b antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining: Wash with PBS and incubate with DAPI for 5 minutes.

-

Mounting: Wash with PBS and mount the coverslip onto a microscope slide using antifade mounting medium.

-

Imaging: Visualize the fluorescence using a confocal or fluorescence microscope.

Conclusion

NaPi2b is a critical component of the body's phosphate homeostatic machinery. Its primary role in intestinal phosphate absorption and its dysregulation in various diseases, particularly cancer, have made it a subject of intense research. The development of targeted therapies, such as antibody-drug conjugates, holds significant promise for treating cancers that overexpress this transporter. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the biology of NaPi2b and to advance the development of novel therapeutic interventions. A thorough understanding of its function, regulation, and role in disease is paramount to unlocking its full therapeutic potential.

References

- 1. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]

- 2. Immunohistochemical analysis of NaPi2b protein (MX35 antigen) expression and subcellular localization in human normal and cancer tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. exp-oncology.com.ua [exp-oncology.com.ua]

- 5. melp.nl [melp.nl]

- 6. researchgate.net [researchgate.net]

- 7. Sodium-dependent phosphate transporter NaPi2b as a potential predictive marker for targeted therapy of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mersana.com [mersana.com]

NaPi2b (SLC34A2): A Technical Guide to Gene Function, Regulation, and Therapeutic Targeting

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the sodium-dependent phosphate transporter NaPi2b, encoded by the SLC34A2 gene. It covers the molecular function, complex regulatory mechanisms, and its emerging role as a significant biomarker and therapeutic target in oncology.

Core Function and Mechanism

The NaPi2b protein, a member of the SLC34 solute carrier family, is a multi-transmembrane sodium-dependent phosphate transporter.[1][2] Its primary physiological function is the absorption of inorganic phosphate (Pi) from the diet, playing a crucial role in maintaining systemic phosphate homeostasis.[3][4] This process is vital for numerous biological functions, including bone mineralization, energy metabolism, and cell signaling.[3]

The transport mechanism is electrogenic, involving the co-transport of three sodium ions (Na+) along with one divalent phosphate ion (HPO₄²⁻) into the cell.[5][6] NaPi2b is predominantly expressed on the apical membrane of epithelial cells, particularly in the small intestine, where it mediates the majority of dietary phosphate uptake.[1][5] It is also found in other tissues, including the lungs, kidneys, and mammary glands.[6][7]

References

- 1. Characterization of SLC34A2 as a Potential Prognostic Marker of Oncological Diseases [mdpi.com]

- 2. ADC Development Services Targeting NaPi2B - Creative Biolabs [creative-biolabs.com]

- 3. What are NaPi-2b inhibitors and how do they work? [synapse.patsnap.com]

- 4. First-in-class antibody-drug conjugate for NaPi2b-expressing tumors divulged | BioWorld [bioworld.com]

- 5. researchgate.net [researchgate.net]

- 6. New insights in the genetic variant spectrum of SLC34A2 in pulmonary alveolar microlithiasis; a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SLC34A2 (NaPi2b) Antibodies and Proteins for Cancer Pathway and Biomarker Research [abinscience.com]

The Architectonics of NaPi2b: A Technical Guide to Structure, Domains, and Therapeutic Targeting

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sodium-dependent phosphate transporter 2b (NaPi2b), encoded by the SLC34A2 gene, is a multi-transmembrane protein pivotal to maintaining phosphate homeostasis.[1][2] Its aberrant expression in several malignancies, notably ovarian and non-small cell lung cancer, has catapulted it into the spotlight as a promising therapeutic target.[3][4] This technical guide provides an in-depth exploration of the NaPi2b protein, detailing its structural and functional domains, summarizing key quantitative data, and outlining experimental methodologies for its study. Furthermore, it visualizes the intricate signaling pathways associated with NaPi2b, offering a comprehensive resource for researchers and drug development professionals in the field of targeted cancer therapy.

NaPi2b Protein Structure and Functional Domains

NaPi2b is an integral membrane protein that mediates the uptake of inorganic phosphate (Pi) into epithelial cells via co-transport with sodium ions.[5][6] Structurally, NaPi2b is a complex glycoprotein with a molecular weight ranging from 70 to 100 kDa, the variation being attributable to different degrees of glycosylation.[1][2]

The protein consists of 8 to 12 predicted transmembrane domains (TMDs), with both the N- and C-termini located intracellularly.[1][7] A defining feature of NaPi2b is a large extracellular loop (ECL) situated between the fourth and fifth transmembrane domains.[8][9] This large ECL is the primary site for antibody recognition and is of significant interest for the development of targeted therapies.[7][10] The N-terminal domain is involved in the regulation of the transporter's activity, while the C-terminal domain is thought to play a role in signal transduction and intracellular trafficking.[11][12]

Key Structural and Functional Features of NaPi2b:

-

Transmembrane Domains (TMDs): 8-12 predicted alpha-helical segments that anchor the protein within the cell membrane.[1][7]

-

Large Extracellular Loop (ECL): Located between TMD4 and TMD5, this domain is heavily glycosylated and serves as the binding site for therapeutic antibodies like MX35 and its derivatives.[8][10]

-

N-terminal Domain: Intracellular region that contributes to the regulation of transport activity.[12]

-

C-terminal Domain: Intracellular tail implicated in signaling and protein trafficking.[11]

-

Co-transport Domains: Two conserved regions that are essential for the coupled transport of sodium and phosphate ions.[1]

-

Glycosylation Sites: Multiple potential N-linked glycosylation sites within the large ECL are crucial for proper folding, stability, and function.[7]

Quantitative Data Summary

This section presents a compilation of quantitative data related to NaPi2b, providing a comparative overview of binding affinities for various antibodies and inhibitors, as well as the kinetics of phosphate transport.

Table 1: Binding Affinities of Anti-NaPi2b Antibodies

| Antibody/Compound | Target Species | Cell Line/System | Method | Kd (nmol/L) | Reference |

| Anti-NaPi2b mAb | Human | Transfected Cells | Radioligand Binding | 10.19 ± 0.74 | [3] |

| Anti-NaPi2b mAb | Cynomolgus Monkey | Transfected Cells | Radioligand Binding | 8.42 ± 0.81 | [3] |

| Murine MX35 | Human | OVCAR-3 | Surface Plasmon Resonance | Not Specified | [10] |

| Rebmab200 (humanized MX35) | Human | OVCAR-3 | Surface Plasmon Resonance | Not Specified | [10] |

Table 2: Inhibition of NaPi2b Activity

| Inhibitor | Target Species | Cell Line/System | Method | IC50 (nM) | Reference |

| Compound 15 (Small Molecule) | Human | NaPi2b-transfected cells | Phosphate Uptake Assay | 64 | [13] |

| Phosphate Uptake Inhibitor 3 | Human | NaPi2b-transfected cells | Phosphate Uptake Assay | 87 | [13] |

Table 3: Kinetics of NaPi2b-Mediated Phosphate Transport

| Substrate | System | Km (µM) | Vmax (pmol/min/oocyte) | Reference |

| Phosphate (Pi) | hNaPi-IIb cRNA injected oocytes | Not Specified | Not Specified | [5] |

| Phosphate (Pi) | hNaPi-IIb cDNA transfected PS120 cells | Not Specified | Not Specified | [5] |

Signaling Pathways Involving NaPi2b

NaPi2b is implicated in several signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. Understanding these pathways is vital for developing effective therapeutic strategies.

Figure 1: NaPi2b-associated oncogenic signaling pathways.

Experimental Protocols

This section provides an overview of key experimental methodologies for the characterization and study of NaPi2b.

Western Blot Analysis for NaPi2b Detection

This protocol outlines the detection of NaPi2b protein in cell lysates.

Figure 2: Workflow for Western Blot analysis of NaPi2b.

Methodology:

-

Cell Lysate Preparation: Harvest cells and lyse them in RIPA buffer supplemented with protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 10-20 µg of total protein per lane on an 8-10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against NaPi2b (e.g., rabbit polyclonal or mouse monoclonal) diluted in blocking buffer (e.g., 1:1000) overnight at 4°C.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Immunohistochemistry (IHC) for NaPi2b Localization

This protocol is for the detection and localization of NaPi2b in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Methodology:

-

Deparaffinization and Rehydration: Deparaffinize FFPE tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0).

-

Peroxidase Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

-

Blocking: Block non-specific binding with a protein block solution (e.g., serum-free) for 20 minutes.

-

Primary Antibody Incubation: Incubate the sections with a primary antibody against NaPi2b (e.g., MX35 monoclonal antibody at 10 µg/mL) for 60 minutes at room temperature or overnight at 4°C.[8]

-

Washing: Wash the sections with a wash buffer (e.g., PBS with 0.05% Tween 20).

-

Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.

-

Chromogen Detection: Develop the signal with a chromogen such as diaminobenzidine (DAB).

-

Counterstaining: Counterstain the sections with hematoxylin.

-

Dehydration and Mounting: Dehydrate the sections and mount with a permanent mounting medium.

Flow Cytometry for Cell Surface NaPi2b Expression

This protocol allows for the quantification of NaPi2b expression on the surface of live cells.

Methodology:

-

Cell Preparation: Harvest cells and prepare a single-cell suspension at a concentration of 1 x 106 cells/mL in flow cytometry staining buffer (e.g., PBS with 1% BSA and 0.1% sodium azide).

-

Fc Receptor Blocking (Optional): Block Fc receptors by incubating cells with an Fc blocking reagent to reduce non-specific antibody binding.

-

Primary Antibody Staining: Incubate the cells with a fluorochrome-conjugated primary antibody against an extracellular epitope of NaPi2b for 30 minutes at 4°C in the dark.

-

Washing: Wash the cells twice with cold flow cytometry staining buffer by centrifugation at 300-400 x g for 5 minutes.

-

Data Acquisition: Resuspend the cells in staining buffer and acquire data on a flow cytometer.

Conclusion

NaPi2b represents a compelling target for the development of novel cancer therapeutics, particularly antibody-drug conjugates. A thorough understanding of its structure, functional domains, and associated signaling pathways is paramount for the rational design and successful implementation of such strategies. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers dedicated to advancing our knowledge of NaPi2b and translating these insights into clinical applications. The continued investigation into the intricate biology of NaPi2b holds the promise of delivering more effective and targeted treatments for patients with NaPi2b-expressing cancers.

References

- 1. NaPi2b/SLC34A2 Antibody | Cell Signaling Technology [cellsignal.com]

- 2. researchgate.net [researchgate.net]

- 3. research.monash.edu [research.monash.edu]

- 4. mersana.com [mersana.com]

- 5. researchgate.net [researchgate.net]

- 6. Sodium-dependent phosphate transporter NaPi2b as a candidate for targeted therapy: features of structure, function, and… [ouci.dntb.gov.ua]

- 7. ptglab.com [ptglab.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. Binding Affinity, Specificity and Comparative Biodistribution of the Parental Murine Monoclonal Antibody MX35 (Anti-NaPi2b) and Its Humanized Version Rebmab200 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Immunohistochemical analysis of NaPi2b protein (MX35 antigen) expression and subcellular localization in human normal and cancer tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. kpfu.ru [kpfu.ru]

- 13. Discovery of Gut-Restricted Small-Molecule Inhibitors of Intestinal Sodium-Dependent Phosphate Transport Protein 2b (NaPi2b) for the Treatment of Hyperphosphatemia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Monoclonal Antibodies Targeting NaPi2b

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of monoclonal antibodies (mAbs) and antibody-drug conjugates (ADCs) targeting the sodium-dependent phosphate transporter NaPi2b (encoded by the SLC34A2 gene). It delves into the core mechanism of action, summarizes key preclinical and clinical data, outlines detailed experimental protocols, and visualizes complex biological and experimental workflows.

Introduction: NaPi2b as a Therapeutic Target

The sodium-dependent phosphate transporter 2B (NaPi2b), a multi-channel membrane protein, is a member of the SLC34 family responsible for mediating inorganic phosphate transport into epithelial cells.[1] Under normal physiological conditions, it plays a crucial role in maintaining systemic phosphate homeostasis.[1][2] Structurally, NaPi2b is a multi-transmembrane protein with a large extracellular loop, making it an accessible target for antibody-based therapies.[1][3]

While NaPi2b has limited expression in most normal tissues, it is highly expressed on the tumor surfaces of several cancers, including a high percentage of non-small cell lung cancer (NSCLC) and ovarian cancers.[3][4] Specifically, it is found in 80-90% of epithelial ovarian cancers.[5][6] This differential expression, combined with its cell-surface localization and capacity for endocytosis, makes NaPi2b a highly promising target for the selective delivery of cytotoxic agents via ADCs.[3] The initial discovery of NaPi2b as a tumor antigen dates back to studies with the murine monoclonal antibody MX35, which showed high reactivity in ovarian tumors.[1][7]

Mechanism of Action of Anti-NaPi2b Antibody-Drug Conjugates

Anti-NaPi2b ADCs are complex biologics designed to function as "biological missiles," delivering a potent cytotoxic payload directly to cancer cells that overexpress the NaPi2b protein.[8] This targeted delivery aims to maximize efficacy while minimizing systemic toxicity. The mechanism involves several sequential steps:

-

Target Binding: The ADC, administered intravenously, circulates in the bloodstream. Its humanized IgG1 monoclonal antibody component specifically recognizes and binds to an epitope on the extracellular domain of the NaPi2b transporter on the surface of tumor cells.[9]

-

Internalization: Following binding, the ADC-NaPi2b complex is internalized by the cancer cell, typically through endocytosis.[4]

-

Payload Release: The complex is trafficked to intracellular compartments, such as lysosomes. Inside the lysosome, the acidic environment and presence of proteases (like cathepsins) cleave the specialized linker (e.g., a valine-citrulline peptide) that connects the antibody to the cytotoxic drug.[4][10]

-

Cytotoxicity and Apoptosis: Once released into the cytoplasm, the potent cytotoxic payload exerts its cell-killing effect. Payloads are often anti-mitotic agents like monomethyl auristatin E (MMAE) or auristatin F derivatives, which inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[10][11] Other payloads include topoisomerase I inhibitors like camptothecin, which interfere with DNA replication.[12]

-

Bystander Effect: Some ADC designs allow the released payload to be membrane-permeable. This enables the cytotoxic agent to diffuse out of the target cell and kill neighboring tumor cells, including those that may not express NaPi2b. This "bystander effect" can enhance the overall anti-tumor activity.[13][14]

Caption: General mechanism of action for an anti-NaPi2b antibody-drug conjugate (ADC).

Key Anti-NaPi2b ADCs in Development

Several monoclonal antibodies and ADCs targeting NaPi2b have been developed, with some advancing to clinical trials.

-

Lifastuzumab Vedotin (DNIB0600A): Developed by Genentech, this ADC consists of a humanized anti-NaPi2b antibody conjugated to the microtubule inhibitor MMAE via a protease-cleavable linker.[10][11] Phase I and II clinical trials investigated its safety and efficacy in patients with platinum-resistant ovarian cancer (PROC) and NSCLC.[11][15][16]

-

Upifitamab Rilsodotin (UpRi, XMT-1536): Developed by Mersana Therapeutics, UpRi is a first-in-class ADC targeting NaPi2b.[1][14] It utilizes the Dolaflexin platform to achieve a high drug-to-antibody ratio (DAR) of approximately 10-12, conjugating a proprietary auristatin payload.[1][17] It was designed for a controlled bystander effect.[18] The Phase 1/2 UPLIFT trial evaluated UpRi in patients with platinum-resistant ovarian cancer but ultimately failed to meet its primary endpoint for overall response rate.[18]

-

Other Investigational ADCs: Research continues with novel constructs. NaPi2b-PL2202 is a preclinical ADC with a camptothecin warhead, a topoisomerase I inhibitor.[12] ZW-220 is another preclinical candidate that uses an Fc-silenced antibody conjugated to a topoisomerase I inhibitor to potentially reduce off-target toxicities.[19]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of anti-NaPi2b ADCs.

Table 1: Preclinical Efficacy of Select Anti-NaPi2b ADCs

| ADC Name | Cancer Model | Dose | Outcome | Citation |

| Anti-NaPi2b-vc-MMAE | Ovarian Xenograft (OVCAR-3) | 3 mg/kg (single dose) | Substantial tumor regression | [3][4] |

| NaPi2b-PL2202 | Ovarian Xenograft (OVCAR-3) | 6.6 mg/kg (single dose) | 7/10 complete responders (tumor-free at day 44) | [12] |

| XMT-1536 (UpRi) | NSCLC PDX Models | 3 mg/kg | Significant anti-tumor activity | [13] |

| ZW-220 | Ovarian Xenograft (OVCAR-3) | Not specified | Target-dependent anti-tumor efficacy | [19] |

Table 2: Clinical Trial Efficacy of NaPi2b-Targeted ADCs in Platinum-Resistant Ovarian Cancer (PROC)

| ADC Name | Trial Phase | Patient Population (NaPi2b Status) | Median PFS | Objective Response Rate (ORR) | Citation |

| Lifastuzumab Vedotin | Phase II (vs. PLD) | ITT Population | 5.3 months | 34% | [16] |

| Lifastuzumab Vedotin | Phase II (vs. PLD) | NaPi2b-High | 5.3 months | 36% | [16] |

| Upifitamab Rilsodotin | Phase I/II (UPLIFT) | NaPi2b-Positive (High) | 5.4 months | 15.6% | [18] |

*PLD: Pegylated Liposomal Doxorubicin

Table 3: Molecular Characteristics of Investigational Anti-NaPi2b ADCs

| ADC Name | Antibody Type | Linker Type | Payload | Approx. DAR |

| Lifastuzumab Vedotin | Humanized IgG1 | Protease-cleavable (mc-val-cit-PABC) | MMAE (Auristatin) | 3-4 |

| Upifitamab Rilsodotin | Humanized IgG1 | Dolaflexin platform (cleavable) | Auristatin F derivative | 10-12 |

| NaPi2b-PL2202 | Humanized, Fc-silenced IgG1 | Cleavable (valine-alanine) | Camptothecin | 6 |

| ZW-220 | Humanized IgG1, Fc-silenced | Not specified | Topoisomerase I inhibitor | 4 |

Detailed Experimental Protocols

This section provides methodologies for key experiments used to characterize and evaluate anti-NaPi2b ADCs.

Protocol 1: Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute that affects ADC potency and safety.[20]

Method: Hydrophobic Interaction Chromatography (HIC)

HIC is a widely used method that separates ADC species based on the hydrophobicity conferred by the conjugated drug-linker.[21]

-

System Preparation: Equilibrate an HIC column (e.g., TSKgel Butyl-NPR) with a high-salt mobile phase (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).

-

Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the equilibration buffer.

-

Injection and Separation: Inject 20-50 µg of the ADC onto the column. Elute the bound species using a decreasing salt gradient, with the low-salt mobile phase being 50 mM sodium phosphate, pH 7.0, often containing an organic modifier like isopropanol.

-

Detection: Monitor the eluate using a UV detector at 280 nm.

-

Data Analysis: The resulting chromatogram will show distinct peaks corresponding to the antibody with different numbers of drugs attached (e.g., DAR0, DAR2, DAR4). Calculate the average DAR by integrating the peak areas for each species, multiplying by its respective drug load, summing the values, and dividing by the total integrated peak area.

Protocol 2: In Vitro Cell Viability (Cytotoxicity) Assay

This assay determines the potency (IC50) of an ADC against NaPi2b-expressing cancer cells.

-

Cell Culture: Culture NaPi2b-positive cells (e.g., OVCAR-3 ovarian cancer) and NaPi2b-negative control cells in appropriate media until they reach ~80% confluency.

-

Cell Seeding: Harvest cells and seed them into 96-well microplates at a density of 2,000-5,000 cells per well. Allow cells to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the anti-NaPi2b ADC and a non-targeting control ADC in culture media. Remove the old media from the plates and add 100 µL of the diluted ADCs to the respective wells. Include untreated wells as a control.

-

Incubation: Incubate the plates for 96-120 hours at 37°C in a humidified 5% CO2 incubator.

-

Viability Measurement: Assess cell viability using a luminescent assay such as CellTiter-Glo®. Add the reagent to each well according to the manufacturer's instructions and measure luminescence on a plate reader.

-

IC50 Calculation: Convert luminescence readings to percentage of viability relative to untreated controls. Plot the viability percentage against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Caption: Experimental workflow for an in vitro ADC cytotoxicity assay.

Protocol 3: In Vivo Tumor Xenograft Efficacy Study

This protocol evaluates the anti-tumor activity of an ADC in a living animal model.

-

Animal Model: Use female immunodeficient mice (e.g., NOD-SCID or athymic nude mice), 6-8 weeks old.

-

Tumor Implantation: Subcutaneously implant 5-10 million NaPi2b-expressing human cancer cells (e.g., OVCAR-3) mixed with Matrigel into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Randomization: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, non-targeting ADC, anti-NaPi2b ADC at various doses).

-

ADC Administration: Administer a single intravenous (IV) injection of the ADC or vehicle control via the tail vein.

-

Efficacy Assessment: Continue to monitor tumor volume and body weight for each mouse for 30-60 days or until tumors reach a predetermined endpoint.

-

Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Analyze for statistically significant differences in tumor growth inhibition between the treatment and control groups. Report outcomes such as partial or complete responses.[4][12]

NaPi2b Associated Signaling Pathways

While primarily known as a phosphate transporter, emerging research suggests NaPi2b (SLC34A2) expression is linked to several cancer-promoting signaling pathways. Its overexpression has been associated with poor prognosis in multiple cancers.[22] High SLC34A2 expression correlates with advanced tumor stages and metastasis in NSCLC and papillary thyroid carcinoma, potentially via the MAPK signaling pathway.[22] Mechanistic studies suggest SLC34A2 may promote tumor proliferation through pathways including c-Myc, Wnt/β-catenin, and PI3K/AKT.[22] This highlights that beyond being a passive ADC anchor, NaPi2b's biological role in tumorigenesis is an active area of investigation.

Caption: Signaling pathways potentially influenced by NaPi2b overexpression in cancer.

Conclusion and Future Outlook

NaPi2b remains a compelling, lineage-specific target for ADC development, particularly for ovarian and non-small cell lung cancers.[2] Preclinical studies have consistently demonstrated potent, target-dependent anti-tumor activity.[3][4] However, clinical results have been mixed, with some ADCs showing promising response rates but relatively short durations of response, highlighting the need for further optimization.[16]

Future strategies in the field are focused on improving the therapeutic index by exploring novel payloads beyond auristatins, such as topoisomerase I inhibitors, and by refining linker technology to ensure payload stability in circulation and efficient release within the tumor.[12][19] Furthermore, optimizing the drug-to-antibody ratio and employing strategies like Fc-silencing may help mitigate off-target toxicities.[19] The continued development of NaPi2b-targeting ADCs, potentially in combination with other therapies and guided by robust biomarker strategies for patient selection, holds promise for addressing unmet needs in solid tumors.

References

- 1. NaPi2b: Eight Transmembrane Domains — A New Target For Ovarian Cancer Treatment [novoprotein.com]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. research.monash.edu [research.monash.edu]

- 5. Sodium-dependent phosphate transporter NaPi2b as a potential predictive marker for targeted therapy of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scienceopen.com [scienceopen.com]

- 7. Rebmab200, a Humanized Monoclonal Antibody Targeting the Sodium Phosphate Transporter NaPi2b Displays Strong Immune Mediated Cytotoxicity against Cancer: A Novel Reagent for Targeted Antibody Therapy of Cancer | PLOS One [journals.plos.org]

- 8. blog.crownbio.com [blog.crownbio.com]

- 9. WO2017160754A1 - Napi2b-targeted antibody-drug conjugates and methods of use thereof - Google Patents [patents.google.com]

- 10. Lifastuzumab Vedotin Overview - Creative Biolabs [creativebiolabs.net]

- 11. aacrjournals.org [aacrjournals.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. onclive.com [onclive.com]

- 15. researchgate.net [researchgate.net]

- 16. Anti-NaPi2b antibody-drug conjugate lifastuzumab vedotin (DNIB0600A) compared with pegylated liposomal doxorubicin in patients with platinum-resistant ovarian cancer in a randomized, open-label, phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. adcreview.com [adcreview.com]

- 18. onclive.com [onclive.com]

- 19. Preclinical characterization of ZW-220, a differentiated and Fc-silenced NaPi2b-targeted ADC | BioWorld [bioworld.com]

- 20. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Manufacture and Quality Control of Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]

- 22. SLC34A2 (NaPi2b) Antibodies and Proteins for Cancer Pathway and Biomarker Research [abinscience.com]

NaPi2b in Non-Small Cell Lung Cancer: A Technical Guide for Researchers

An In-depth Examination of NaPi2b (SLC34A2) as a Biomarker and Therapeutic Target in NSCLC, Featuring Data Summaries, Detailed Experimental Protocols, and Signaling Pathway Visualizations.

Introduction

NaPi2b, also known as SLC34A2, is a multi-transmembrane sodium-dependent phosphate transporter.[1] While expressed in several normal tissues, including the lungs, its differential expression in non-small cell lung cancer (NSCLC), particularly in adenocarcinoma subtypes, has positioned it as a significant biomarker and a promising therapeutic target.[2][3] This technical guide provides a comprehensive overview of NaPi2b expression in NSCLC, tailored for researchers, scientists, and professionals in drug development.

Quantitative Data on NaPi2b Expression

The expression of NaPi2b in NSCLC has been quantified in several studies, primarily using immunohistochemistry (IHC) with a semi-quantitative H-score. An H-score, calculated as the percentage of stained tumor cells multiplied by the staining intensity, is often used, with a score of ≥50 typically considered high expression.[3][4]

Prevalence of High NaPi2b Expression in NSCLC

| Histology | Cohort Size | Percentage with High NaPi2b Expression | Citation(s) |

| Overall NSCLC | 438 | 34.5% | [1][3] |

| Adenocarcinoma | 208 | 65.9% | [1][3] |